Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate

Lipophilicity Membrane permeability Drug-likeness

Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrrole-2-carboxylate (CAS 1248493-36-8) is a heterocyclic organic compound belonging to the 4-aminopyrrole-2-carboxylate ester family, characterized by a 2,2-difluoroethyl substituent on the pyrrole nitrogen. With a molecular formula of C8H10F2N2O2 and a molecular weight of 204.18 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly as a synthetic intermediate for pyrrole carboxamides that act as voltage-gated calcium channel (CaV2.2) blockers.

Molecular Formula C8H10F2N2O2
Molecular Weight 204.17 g/mol
Cat. No. B13534014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate
Molecular FormulaC8H10F2N2O2
Molecular Weight204.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=CN1CC(F)F)N
InChIInChI=1S/C8H10F2N2O2/c1-14-8(13)6-2-5(11)3-12(6)4-7(9)10/h2-3,7H,4,11H2,1H3
InChIKeyOAIXPNZFTSLZJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrrole-2-carboxylate: A Fluorinated Pyrrole Building Block for Calcium Channel-Targeted Drug Discovery


Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrrole-2-carboxylate (CAS 1248493-36-8) is a heterocyclic organic compound belonging to the 4-aminopyrrole-2-carboxylate ester family, characterized by a 2,2-difluoroethyl substituent on the pyrrole nitrogen. With a molecular formula of C8H10F2N2O2 and a molecular weight of 204.18 g/mol, this compound serves as a versatile building block in medicinal chemistry, particularly as a synthetic intermediate for pyrrole carboxamides that act as voltage-gated calcium channel (CaV2.2) blockers [1]. The difluoroethyl group imparts enhanced lipophilicity (LogP = 0.84) compared to non-fluorinated N-alkyl analogs, while the 4-amino and 2-carboxylate ester functionalities provide orthogonal handles for further functionalization in multi-step syntheses of bioactive molecules .

Why Generic N-Alkyl-4-aminopyrrole-2-carboxylates Cannot Substitute Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrrole-2-carboxylate


In-class 4-aminopyrrole-2-carboxylate esters with simple N-alkyl substituents (e.g., methyl, ethyl) are not interchangeable with the 2,2-difluoroethyl analog in medicinal chemistry campaigns. The difluoroethyl group fundamentally alters the physicochemical profile: it increases lipophilicity by approximately 0.47 LogP units relative to the N-methyl counterpart, improves the fraction of sp³-hybridized carbons (Fsp³) from 0.29 to 0.38, and raises molecular weight by ~50 Da . These differences directly impact membrane permeability, metabolic stability, and the pharmacokinetic properties of derived drug candidates. Furthermore, the difluoroethyl-substituted pyrrole scaffold has been specifically validated as a privileged structure for voltage-gated calcium channel (CaV2.2) blockers, a therapeutic class where simple N-alkyl analogs lack the required binding affinity and selectivity [1]. Substituting with a non-fluorinated analog would therefore risk loss of target engagement and suboptimal lead optimization outcomes.

Quantitative Differentiation of Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrrole-2-carboxylate Against Its Closest N-Alkyl Analog


Enhanced Lipophilicity (ΔLogP = +0.47) Drives Superior Membrane Permeability Potential

The target compound exhibits a computed LogP of 0.84, which is 0.47 units higher than the LogP of 0.37 for the N-methyl analog (methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate, CAS 72083-62-6) . This difference is substantial for compounds in this molecular weight range and indicates a significantly greater partitioning into lipid membranes. The increased lipophilicity is attributable to the 2,2-difluoroethyl group, which introduces two electronegative fluorine atoms without adding hydrogen-bond donors or acceptors .

Lipophilicity Membrane permeability Drug-likeness

Higher Fsp³ Index (0.375 vs. 0.286) Confers Greater Three-Dimensionality for Favorable ADME Profiles

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) of 0.375, compared to 0.286 for the N-methyl analog . This represents a 31% relative increase in saturated carbon content. The elevated Fsp³ is a direct consequence of the 2,2-difluoroethyl substituent, which introduces an sp³ carbon center. Higher Fsp³ values are associated with improved aqueous solubility at a given LogP, reduced off-target promiscuity, and a higher likelihood of clinical success in drug discovery campaigns .

Fsp3 Fraction sp3 Molecular complexity Drug-likeness

Higher Supplied Purity (98% vs. 95+%) Reduces Purification Burden in Multi-Step Synthetic Routes

The target compound is supplied at a certified purity of 98%, compared to a minimum purity specification of 95+% for the N-methyl analog from the same vendor . This 3% absolute purity difference, while seemingly modest, translates to a 60% reduction in total impurity burden (2% vs. 5% maximum impurities). In multi-step synthetic sequences, the cumulative effect of higher intermediate purity can significantly improve final product yields and reduce the need for intermediate chromatographic purification .

Purity Synthetic intermediate Quality control

Validated Scaffold for CaV2.2 Calcium Channel Blockers: Privileged Structure for Pain Therapeutics

The fluoromethyl-substituted pyrrole carboxamide scaffold, for which methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrrole-2-carboxylate serves as a key synthetic intermediate, has been patented as a privileged chemotype for voltage-gated calcium channel (CaV2.2) blocker development [1]. The patent explicitly claims compounds of general formula (I) bearing a fluorinated methyl moiety at the pyrrole 5-position, demonstrating 'outstanding affinity to CaV2.2 calcium channels' and suitability for treating pain and related disorders [1]. While the target compound itself is a building block rather than the final bioactive entity, its difluoroethyl substituent is essential for the pharmacophoric requirements of this therapeutic class. Non-fluorinated N-alkyl analogs lack this structural feature and are not disclosed as intermediates in the patent, indicating their unsuitability for generating the claimed CaV2.2-active carboxamides [1].

CaV2.2 Calcium channel blocker Pain Pyrrole carboxamide

Increased Molecular Weight (+50 Da) and Halogen Content Provide Synthetic Handles and Metabolic Stability Benefits

The target compound has a molecular weight of 204.18 g/mol, which is 50.01 g/mol higher than the N-methyl analog (154.17 g/mol) . This mass difference corresponds to the replacement of a methyl group (CH₃, 15.03 g/mol) with a 2,2-difluoroethyl group (CHF₂CH₂, 65.04 g/mol). The incorporation of two fluorine atoms not only increases molecular weight but also introduces metabolically resistant C-F bonds. Fluorine substitution at benzylic and aliphatic positions is a well-established strategy in medicinal chemistry for blocking oxidative metabolism by cytochrome P450 enzymes, thereby extending compound half-life .

Molecular weight Fluorine substitution Metabolic stability Synthetic handle

High-Value Application Scenarios for Methyl 4-amino-1-(2,2-difluoroethyl)-1H-pyrrole-2-carboxylate


Medicinal Chemistry: Synthesis of CaV2.2 Calcium Channel Blockers for Neuropathic Pain

The target compound is specifically suited as a synthetic intermediate for fluoromethyl-substituted pyrrole-2-carboxamides that act as voltage-gated CaV2.2 calcium channel blockers, a class patented for the treatment of neuropathic pain and related disorders [1]. The 2,2-difluoroethyl group on the pyrrole nitrogen is a critical pharmacophoric element required for high-affinity channel binding. Non-fluorinated N-alkyl pyrrole carboxylates cannot serve as precursors for these patented structures, making the difluoroethyl analog the mandatory building block for any CaV2.2-focused medicinal chemistry program [1].

Lead Optimization: Physicochemical Property Tuning Through Strategic Fluorine Incorporation

With its elevated LogP (0.84) and Fsp³ (0.375) relative to N-methyl analogs, this compound offers a quantifiable advantage in lead optimization campaigns where balancing lipophilicity and three-dimensionality is critical . The 2,2-difluoroethyl group provides a +0.47 LogP increase without adding hydrogen-bond donors or acceptors, enabling medicinal chemists to fine-tune membrane permeability while maintaining favorable solubility profiles. This property set is particularly valuable for CNS-penetrant candidates and oral drug development programs .

Process Chemistry: High-Purity Intermediate for Multi-Step API Syntheses

Supplied at 98% purity, this compound minimizes the impurity burden in subsequent synthetic steps, directly reducing the need for intermediate purification and improving overall yield in multi-step API synthetic routes . In process chemistry environments, the 60% reduction in maximum impurities (≤2% vs. ≤5% for N-methyl analog) translates to fewer side reactions, simpler downstream workup, and higher-quality final products, making it the preferred choice for gram-to-kilogram scale-up operations in pharmaceutical development .

Chemical Biology: Fluorinated Probe Synthesis for Target Engagement Studies

The presence of two fluorine atoms (19.6% fluorine by mass) provides a distinct mass shift (+50 Da) that facilitates LC-MS/MS detection and quantitation in cellular target engagement and metabolic stability assays . This molecular weight increment, combined with the metabolic resistance conferred by the C-F bonds, makes the compound an attractive starting material for synthesizing fluorinated chemical probes that require extended half-lives for in vitro and in vivo pharmacology studies .

Quote Request

Request a Quote for Methyl 4-amino-1-(2,2-difluoroethyl)-1h-pyrrole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.